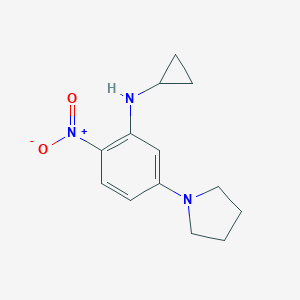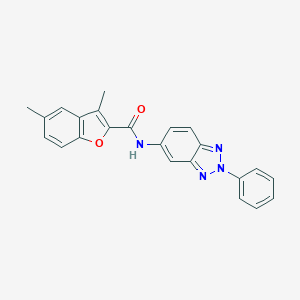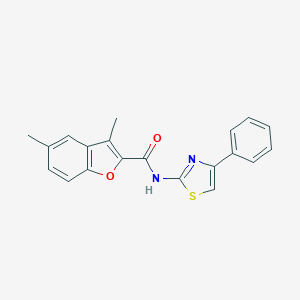![molecular formula C21H14ClN3O4 B317587 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-2-methylbenzamide](/img/structure/B317587.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-2-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-2-methylbenzamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Commonly used catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of high-yielding reactions under milder conditions. For example, the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide as a solvent has been reported to yield high amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-2-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly the nitro group.
Substitution: The benzoxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrazine hydrate and catalytic hydrogenation for reduction reactions . Oxidizing agents such as potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically results in the formation of an amine derivative .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-2-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cellular processes . The compound’s benzoxazole moiety plays a crucial role in its biological activity by interacting with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl benzoxazole sulfonamides
- 2-phenyl benzoxazole sulfonamide
- 2-piperidine-benzoxazole sulfonamides
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-2-methylbenzamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a benzoxazole moiety makes it particularly interesting for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C21H14ClN3O4 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C21H14ClN3O4/c1-12-14(5-4-7-18(12)25(27)28)20(26)23-13-9-10-16(22)15(11-13)21-24-17-6-2-3-8-19(17)29-21/h2-11H,1H3,(H,23,26) |
InChI Key |
CFEIYVPIIQZOAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ETHYL-2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B317505.png)
![1-[5-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-4-(3,4-dimethylphenyl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317506.png)
![5-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)tetrazole](/img/structure/B317513.png)
![2-{[5-(3,4-dimethylphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B317515.png)
![(2E)-2-[[4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxyphenyl]methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B317517.png)
![N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B317518.png)

![Ethyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317521.png)

![3,5-dimethyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B317523.png)
![3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B317525.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B317526.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B317528.png)
